4-(3-Oxobutyl)phenyl benzoate 4-(3-Oxobutyl)phenyl benzoate
Brand Name: Vulcanchem
CAS No.: 94135-08-7
VCID: VC16963177
InChI: InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3
SMILES:
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

4-(3-Oxobutyl)phenyl benzoate

CAS No.: 94135-08-7

Cat. No.: VC16963177

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Oxobutyl)phenyl benzoate - 94135-08-7

Specification

CAS No. 94135-08-7
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name [4-(3-oxobutyl)phenyl] benzoate
Standard InChI InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3
Standard InChI Key SGCBNKSLSODZJZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a phenyl ring substituted with a 3-oxobutyl group at the para position, esterified with benzoic acid. The InChI Key (SGCBNKSLSODZJZ-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural attributes. Key functional groups include:

  • Ester linkage: Facilitates hydrolytic stability under neutral conditions but susceptibility to acidic or basic hydrolysis.

  • Ketone group: Introduces reactivity toward nucleophilic addition or condensation reactions.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₆O₃
Molecular Weight268.308 g/mol
LogP2.98
CAS Registry Number94135-08-7

The LogP value underscores its balanced hydrophilicity-lipophilicity profile, making it suitable for reverse-phase chromatographic separation .

Synthesis and Purification

Synthetic Pathways

While direct synthesis protocols for 4-(3-Oxobutyl)phenyl benzoate are sparsely documented, analogous compounds like ethyl 4-(3-oxobutyl)benzoate (SI-3) provide methodological insights. A modified procedure involves:

  • Catalytic coupling: Using Pd(OAc)₂ and tetrabutylammonium chloride under nitrogen atmosphere .

  • Acetylation: Reaction of 4-(4-hydroxyphenyl)butan-2-one with acetyl chloride in dichloromethane (DCM) with triethylamine as a base .

For 4-(3-Oxobutyl)phenyl benzoate, substituting acetyl chloride with benzoyl chloride would yield the target ester.

Purification Strategies

  • Column chromatography: Employing gradients of cyclohexane and ethyl acetate (20:1) to isolate the product .

  • Recrystallization: Utilizing solvents like DCM/hexane mixtures to enhance purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The compound is separable via reverse-phase (RP) HPLC on a Newcrom R1 column . Optimal conditions include:

  • Mobile phase: Acetonitrile/water with phosphoric acid (replaced with formic acid for MS compatibility) .

  • Particle size: 3 µm for ultra-high-performance liquid chromatography (UHPLC) .

Table 2: HPLC Parameters

ParameterSpecification
ColumnNewcrom R1
Mobile PhaseMeCN/H₂O/H₃PO₄
Flow Rate1.0 mL/min
DetectionUV (254 nm)

This method is scalable for preparative isolation of impurities or metabolites .

Spectroscopic Data

Although specific NMR/IR data for 4-(3-Oxobutyl)phenyl benzoate are unavailable, related compounds exhibit:

  • ¹H NMR: Signals at δ 2.13 ppm (ketone CH₃), δ 7.09–7.43 ppm (aromatic protons) .

  • ¹³C NMR: Carbonyl carbons at δ 166–208 ppm .

Applications in Pharmaceutical Research

Pharmacokinetic Studies

The compound’s chromatographic behavior makes it a candidate for pharmacokinetic profiling . Its moderate LogP suggests adequate absorption and distribution in vivo.

Synthetic Intermediate

4-(3-Oxobutyl)phenyl benzoate may serve as a precursor in synthesizing coumarin derivatives, analogous to the preparation of warfarin . For example:

  • Warfarin synthesis: Copper-catalyzed coupling of 4-hydroxycoumarin with ketones .

Table 3: Reaction Conditions for Coumarin Derivatives

ParameterSpecification
CatalystCu(OAc)₂/bpy
SolventDMF/MeCN
Temperature120°C
Yield64–84%

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